molecular formula C10H14N2O B11928490 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine

1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine

Cat. No.: B11928490
M. Wt: 178.23 g/mol
InChI Key: CZTGYKBKXXBOFL-UHFFFAOYSA-N
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Description

1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound with the molecular formula C10H14N2O It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further linked to a 6-methylpyridin-3-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Attachment of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.

    Linking to the Pyridine Moiety: The final step involves the formation of an ether linkage between the cyclopropanamine and the 6-methylpyridin-3-yloxy group. This can be achieved through a nucleophilic substitution reaction, where the amine reacts with a halogenated pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate these pathways.

Comparison with Similar Compounds

1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine can be compared with other similar compounds, such as:

    1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropane: Lacks the amine group, resulting in different chemical and biological properties.

    1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.

    1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(((6-Methylpyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique cyclopropanamine structure, modified with a 6-methylpyridin-3-yl moiety, which enhances its interaction capabilities with various biological targets.

The molecular formula of this compound is C11H16N2O, with a molecular weight of 192.26 g/mol. Its structure allows for significant versatility in biological applications, making it an interesting candidate for further study.

Structural Characteristics

PropertyValue
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
InChIInChI=1S/C11H16N2O
SMILESCC1=CC(CN(C)C1)OC2=C(N=C(C=C2)C)C=CC=C2

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Studies indicate that it may modulate nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which are implicated in various neurological conditions such as mood disorders and neurodegenerative diseases .

Biological Activity and Applications

This compound has been investigated for several potential therapeutic applications, including:

  • Neurological Disorders : Its ability to interact with nAChRs suggests potential use in treating conditions like Alzheimer's disease and other cognitive impairments.
  • Pain Management : Preliminary studies indicate that compounds similar to this may alleviate neuropathic pain through modulation of pain pathways .

Case Studies

  • Nicotinic Receptor Modulation : A study demonstrated that derivatives of this compound exhibited selective binding to α4β2 nAChRs, enhancing cholinergic signaling which could be beneficial in cognitive enhancement therapies .
  • Pain Relief Mechanisms : In rodent models, compounds structurally related to this compound showed significant analgesic effects in models of neuropathic pain, suggesting a promising avenue for pain management strategies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaUnique Features
N-Methyl-1-(pyridin-3-yloxy)methylcyclopropanamineC11H16N2OLacks methyl group on pyridine
N-MethylcyclopropanamineC8H12N2Simpler structure without pyridine
6-Methylpyridin-3-methanolC7H9NOAlcohol instead of amine

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[(6-methylpyridin-3-yl)oxymethyl]cyclopropan-1-amine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)13-7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

CZTGYKBKXXBOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCC2(CC2)N

Origin of Product

United States

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